![molecular formula C20H19N3S B2356277 2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338415-97-7](/img/structure/B2356277.png)
2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
The compound “2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, a method for the synthesis of pyrimidines involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been analyzed using various spectroscopic techniques. Computational tools have been used to investigate the molecular and electronic behavior of these compounds . Quantum and chemical parameters have been calculated and the molecular electrostatic surface potential (MEP) has been studied .Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives have been studied. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .Scientific Research Applications
Antitumor and Antibacterial Agent
A study by Gangjee et al. (1996) synthesized novel compounds related to 2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine as potential inhibitors of thymidylate synthase (TS), targeting antitumor and antibacterial applications. These compounds showed promising results against human TS, suggesting their utility as antitumor agents (Gangjee et al., 1996).
Antihypertensive Activity
Alam et al. (2010) designed and synthesized compounds, including derivatives of this compound, to investigate their antihypertensive activity. The results showed a significant decrease in blood pressure in rats, comparing favorably with the standard drug nifedipine (Alam et al., 2010).
Anti-Inflammatory Activity
Tozkoparan et al. (1998, 1999) synthesized thiazolo[3,2-a]pyrimidines, structurally related to the query compound, demonstrating notable anti-inflammatory activity in animal models. These findings suggest potential applications in anti-inflammatory drug development (Tozkoparan et al., 1998) (Tozkoparan et al., 1999).
Antifolate Inhibitors and Antitumor Agents
Gangjee et al. (2007) explored the use of pyrrolo[2,3-d]pyrimidine derivatives as classical and nonclassical antifolate inhibitors, targeting dihydrofolate reductase (DHFR) inhibition for antitumor applications. This research highlights the compound's potential in cancer treatment (Gangjee et al., 2007).
G Protein-Coupled Receptor Agonists
Katamreddy et al. (2012) discovered that 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines, structurally related to the query compound, act as G protein-coupled receptor 119 (GPR119) agonists. These findings have implications for the treatment of type 2 diabetes (Katamreddy et al., 2012).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
Gangjee et al. (2005) synthesized and evaluated classical antifolates derived from pyrrolo[2,3-d]pyrimidine as dual inhibitors of DHFR and TS. This research suggests potential in developing compounds for antitumor therapy (Gangjee et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit trna (guanine37-n1)-methyltransferase (trmd), a key enzyme involved in bacterial resistance .
Mode of Action
This is based on the known action of similar compounds .
Biochemical Pathways
The compound likely affects the pyrimidine biosynthesis pathway, given its structural similarity to pyrimidines . Inhibition of this pathway can disrupt the synthesis of nucleotides, affecting various cellular functions such as DNA and RNA synthesis .
Result of Action
Similar compounds have shown antimicrobial properties against both gram-positive and gram-negative bacteria and the candida albicans fungal strain .
properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-15-18-12-13-23(17-10-6-3-7-11-17)19(18)22-20(21-15)24-14-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQYHTPAVRVWSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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